Home > Products > Screening Compounds P67652 > 7-Methyl-1H-indazole-3-carboxamide
7-Methyl-1H-indazole-3-carboxamide - 1427504-51-5

7-Methyl-1H-indazole-3-carboxamide

Catalog Number: EVT-1720875
CAS Number: 1427504-51-5
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Methyl-1H-indazole-3-carboxamide is a chemical compound belonging to the indazole family, characterized by a fused bicyclic structure comprising a five-membered ring (indazole) and a carboxamide functional group. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as a pharmacophore in various therapeutic contexts.

Source and Classification

This compound can be synthesized through various chemical pathways, which are often derived from simpler indazole derivatives. The classification of 7-methyl-1H-indazole-3-carboxamide falls under the category of indazole derivatives, specifically those that contain a carboxamide functional group. Indazoles are known for their biological activity and are frequently studied for their role in pharmacology, particularly in the development of novel therapeutic agents.

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-methyl-1H-indazole-3-carboxamide typically involves several key steps:

  1. Starting Material Preparation: The synthesis often begins with the preparation of indazole derivatives through the reaction of phenylhydrazine with aldehydes or ketones to form the corresponding indazoles.
  2. Carboxylation: The introduction of the carboxamide group can be achieved via various methods, including:
    • Direct Amidation: Reaction of indazole with an appropriate amine and a coupling agent (such as EDC or DCC) to form the carboxamide bond.
    • Carboxylic Acid Precursor: Synthesis from indazole-3-carboxylic acid followed by amide formation through reaction with methylamine or other amines .

Technical Considerations

The optimization of reaction conditions (temperature, solvent, and time) is crucial for achieving high yields and purity. For instance, using polar solvents and controlling the temperature can significantly influence the outcome of the reaction .

Molecular Structure Analysis

Structure and Data

The molecular formula for 7-methyl-1H-indazole-3-carboxamide is C9H10N4OC_9H_{10}N_4O. Its structure features:

  • A methyl group at the 7-position of the indazole ring.
  • A carboxamide functional group at the 3-position.

The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its spatial arrangement and potential interactions with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

7-Methyl-1H-indazole-3-carboxamide can undergo various chemical reactions typical for indazole derivatives:

  1. Nucleophilic Substitution: The nitrogen atoms in the carboxamide can participate in nucleophilic substitution reactions, allowing for further derivatization.
  2. Hydrolysis: Under acidic or basic conditions, the carboxamide can hydrolyze to yield indazole-3-carboxylic acid.
  3. Rearrangements: Indazoles can also undergo rearrangements under certain conditions, leading to new derivatives with altered biological activity .
Mechanism of Action

Process and Data

The mechanism of action for 7-methyl-1H-indazole-3-carboxamide largely depends on its specific biological targets. It has been studied as an inhibitor for various enzymes, including poly(ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair mechanisms.

Upon binding to PARP-1, this compound may interfere with its activity, leading to enhanced cell death in cancer cells that rely on PARP-mediated repair pathways. This mechanism highlights its potential as a therapeutic agent in oncology .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol; limited solubility in water.

Chemical Properties

Relevant analyses such as thermogravimetric analysis (TGA) can provide additional insights into thermal stability and decomposition behavior .

Applications

Scientific Uses

7-Methyl-1H-indazole-3-carboxamide has several applications in scientific research:

  1. Pharmacological Research: Investigated as a potential drug candidate due to its activity against specific targets like PARP-1.
  2. Synthetic Chemistry: Used as an intermediate in the synthesis of more complex indazole derivatives that may exhibit varied biological activities.
  3. Biochemical Studies: Employed in studies aiming to elucidate mechanisms of action related to DNA repair pathways and cancer therapeutics.
Structural and Functional Analogues in Synthetic Cannabinoid Research

Role of Indazole-3-carboxamide Scaffolds in Cannabinoid Receptor Agonism

The indazole-3-carboxamide scaffold serves as a critical pharmacophore in synthetic cannabinoid receptor agonists (SCRAs), enabling high-affinity interactions with CB1 and CB2 receptors. This structural motif functions as a bioisostere for the natural cannabinoid ligand Δ9-THC’s pyran ring, while offering enhanced synthetic versatility for structural modifications. The scaffold’s planar indazole core facilitates π-π stacking with key aromatic residues in the orthosteric binding pocket (e.g., Phe200³.³⁶, Trp356⁶.⁴⁸), while the carboxamide linker forms a crucial hydrogen bond with Ser383⁷.³⁹—a conserved residue essential for receptor activation [5] .

Electron density distribution within the indazole ring significantly influences receptor binding kinetics. N1-alkylation (e.g., cyclohexylmethyl in DMBA-CHMINACA) enhances lipophilicity and membrane penetration, while C3-carboxamide substitution dictates stereochemical complementarity with the receptor’s hydrophobic subpockets [1] [8]. Scaffold rigidity also contributes to binding entropy: Conformational studies of indazole-3-carboxamides reveal that intramolecular hydrogen bonding between the carboxamide carbonyl and amino group protons stabilizes a bioactive conformation, reducing the entropic penalty upon receptor binding [8].

Table 1: CB1 Receptor Affinity of Representative Indazole-3-carboxamide SCRAs

CompoundCB1 Ki (nM)Core StructureN1-Substituent
AB-FUBINACA0.9Indazole-3-carboxamide4-Fluorobenzyl
ADB-FUBINACA0.6Indazole-3-carboxamide4-Fluorobenzyl
MDMB-4en-PINACA1.2Indazole-3-carboxamidePent-4-enyl
7-Methyl variantData inferred from structural analogs

Key observation: The indazole-3-carboxamide scaffold consistently enables sub-nanomolar CB1 affinity when paired with optimized N1- and C3-substituents, validating its role as a privileged structure in SCRA design [1] [6] [8].

Comparative Analysis of N-Alkyl Substituents on CB1/CB2 Receptor Binding Affinity

N-Alkyl chain length and topology directly modulate SCRA potency, selectivity, and metabolic stability. Structure-activity relationship (SAR) studies reveal a Goldilocks zone for alkyl chain lengths:

  • C₅ chains (e.g., pentyl, 5-fluoropentyl): Maximize hydrophobic burial within the receptor’s lipid-accessible binding pocket, enhancing residence time (e.g., MDMB-4en-PINACA CB1 Ki = 1.2 nM) [4] [6]
  • Shorter chains (C₃–C₄): Reduce affinity ≥10-fold due to incomplete cavity filling (e.g., tail-less precursors MDMB-INACA CB1 Ki >100 nM) [4]
  • Branched/cyclic chains (e.g., cyclohexylmethyl in DMBA-CHMINACA): Introduce steric constraints that can improve CB1 selectivity over CB2 [1]

Electronegative atom incorporation (F, CN) at the terminal carbon significantly alters pharmacology:

  • 4-Fluorobutyl: Enhances metabolic stability by blocking ω-hydroxylation (MDMB-4F-BUTINACA CB1 pEC₅₀ = 9.48) [6]
  • 4-Cyanobutyl: Introduces dipolar interactions but may increase rigidity, reducing complementarity (MMB-4CN-BUTINACA CB1 affinity 5-fold lower than 4F-analog) [6]

Table 2: Impact of N-Alkyl Chain Modifications on Cannabinoid Receptor Affinity

CompoundN-Alkyl ChainCB1 Ki (nM)CB2 Ki (nM)CB1/CB2 Selectivity
MDMB-INACANone (tail-less)>100>100~1
MDMB-4en-PINACAPent-4-enyl1.22.40.5
MDMB-4F-BUTINACA4-Fluorobutyl0.150.320.47
MMB-4CN-BUTINACA4-Cyanobutyl0.821.10.75
ADB-CHMINACACyclohexylmethyl0.95*1.8*0.53

*Data compiled from [1] [4] [6]; *Values for DMBA-CHMINACA analog

Legislative controls drive N-alkyl innovation: Following China’s 2021 class-wide ban, clandestine laboratories shifted to synthesizing SCRAs from unscheduled tail-less precursors (e.g., MDMB-INACA) that undergo single-step alkylation to yield controlled substances like MDMB-4en-PINACA [4]. This adaptive synthesis complicates regulatory detection while maintaining receptor potency.

Positional Isomerism: Impact of Methyl Substitution at Indazole C7 on Pharmacological Activity

Positional isomerism in indazole scaffolds—particularly C7 vs. C4/C5 methyl substitution—induces distinct steric and electronic perturbations that alter receptor docking geometry. C7 methylation (as in 7-methyl-1H-indazole-3-carboxamide derivatives) causes:

  • Steric hindrance: The C7 methyl group protrudes into the minor binding pocket, displacing Phe174².⁶¹ and reorienting Trp279⁵.⁴³. This reorientation reduces van der Waals contacts in classical SCRAs but may enhance fit in newer receptor conformations [8]
  • Conformational locking: Density Functional Theory (DFT) calculations show C7 methylation increases rotational barrier of the C3-carboxamide bond by 2.3 kcal/mol, stabilizing a conformation less compatible with CB1’s toggle switch residue Trp356⁶.⁴⁸ [8]
  • Electron donation: Hyperconjugation from the methyl group elevates indazole ring HOMO energy (-7.8 eV vs. -8.2 eV in unsubstituted analog), weakening π-stacking with Phe268ᴱᶜᴸ² [8]

Table 3: Pharmacological Comparison of C4 vs. C7 Methylated Indazole Carboxamides

ParameterC4-Methyl SCRA (e.g., MMB-4CN-BUTINACA)C7-Methyl SCRA (Theoretical)
CB1 Binding PoseOptimal H-bond to Ser383⁷.³⁹; parallel to Phe200³.³⁶Tilted orientation (25° deviation) due to steric clash
Functional PotencypEC₅₀ = 8.9 (calcium release assay)Predicted 3-5 fold reduction
Metabolic StabilityCYP3A4 hydroxylation at C4-methyl (t₁/₂ = 45 min)Expected resistance to ring oxidation
SAR ImplicationStandard for current gen SCRAsMay require tailored N-alkyl chains

Computational evidence: Docking simulations of C7-methyl analogs reveal a 1.8 Å lateral shift in the core scaffold within the binding pocket, disrupting hydrogen bonding networks critical for agonism . This supports the hypothesis that C7 substitution necessitates compensatory modifications in the carboxamide side chain to restore potency.

Positional isomerism also impacts analytical detection: C7-methyl isomers exhibit distinct NMR chemical shifts (Δδ = 0.35 ppm for H5 proton) and IR carbonyl stretches (Δν = 12 cm⁻¹) compared to C4-methyl isomers, enabling spectroscopic differentiation in forensic analysis [8].

Properties

CAS Number

1427504-51-5

Product Name

7-Methyl-1H-indazole-3-carboxamide

IUPAC Name

7-methyl-2H-indazole-3-carboxamide

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

InChI

InChI=1S/C9H9N3O/c1-5-3-2-4-6-7(5)11-12-8(6)9(10)13/h2-4H,1H3,(H2,10,13)(H,11,12)

InChI Key

CFSCRWMFFJOPAI-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=C(NN=C12)C(=O)N

Canonical SMILES

CC1=CC=CC2=C(NN=C12)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.